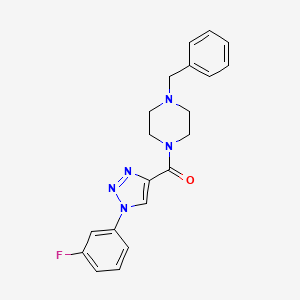
Ethyl 3-amino-5,6-dichloropyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-amino-5,6-dichloropyridine-2-carboxylate is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of an ethyl ester group, two chlorine atoms at positions 5 and 6, and an amino group at position 3 on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5,6-dichloropyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the chlorination of a pyridine derivative followed by the introduction of the amino and ester groups. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired level of purity.
化学反应分析
Types of Reactions
Ethyl 3-amino-5,6-dichloropyridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require the use of bases like sodium hydride or potassium carbonate to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, reduction can produce amines, and substitution reactions can result in various substituted pyridine derivatives.
科学研究应用
Ethyl 3-amino-5,6-dichloropyridine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of Ethyl 3-amino-5,6-dichloropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and ester groups on the pyridine ring allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to affect enzymatic activities and cellular processes.
相似化合物的比较
Ethyl 3-amino-5,6-dichloropyridine-2-carboxylate can be compared with other similar compounds such as:
Ethyl 3-amino-4,5-dichloropyridine-2-carboxylate: Similar structure but with chlorine atoms at different positions.
Ethyl 3-amino-5,6-dibromopyridine-2-carboxylate: Bromine atoms instead of chlorine atoms.
Ethyl 3-amino-5,6-dichloropyridine-2-carboxamide: Amide group instead of ester group.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their functional groups and halogen atoms.
属性
IUPAC Name |
ethyl 3-amino-5,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-2-14-8(13)6-5(11)3-4(9)7(10)12-6/h3H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBAZWIBUULCKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2886897.png)
![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2886898.png)



![3-[4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2886902.png)

![4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)phenol](/img/structure/B2886906.png)
![N-(2-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2886909.png)


![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2886914.png)
![N-cyclopentyl(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d] pyrimidin-3-yl))carboxamide](/img/structure/B2886915.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2886916.png)
